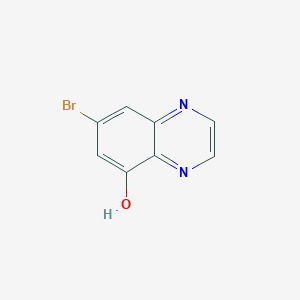

7-Bromoquinoxalin-5-ol

Beschreibung

Note: The evidence provided primarily discusses 7-Bromoquinolin-5-ol (CAS 1261677-80-8), a quinoline derivative, rather than a quinoxaline-based compound. Quinoxaline and quinoline are distinct heterocycles: quinoline has a benzene fused to a pyridine ring, while quinoxaline consists of two benzene rings fused to a pyrazine ring. Assuming the intended compound is 7-Bromoquinolin-5-ol, this article will focus on its comparison with structurally related brominated heterocycles, including isoquinoline and quinoxaline derivatives, as per the evidence available.

Eigenschaften

IUPAC Name |

7-bromoquinoxalin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-3-6-8(7(12)4-5)11-2-1-10-6/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIRHQHUQAYUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoxalin-5-ol typically involves the bromination of quinoxalin-5-ol. One common method includes the use of bromine in glacial acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromoquinoxalin-5-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of suitable nucleophiles.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted quinoxaline derivatives can be formed.

Oxidation Products: Oxidized derivatives of quinoxaline.

Reduction Products: Reduced forms of quinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Bromoquinoxalin-5-ol has been investigated for its potential as an antiproliferative agent . Studies have demonstrated its efficacy against various cancer cell lines, indicating its potential therapeutic applications in oncology. The compound may inhibit specific kinases involved in tumor growth and proliferation, making it a candidate for drug development in cancer therapies .

Case Study :

In a study published in the Journal of Medicinal Chemistry, researchers reported that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines, suggesting a pathway for developing new anticancer agents .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial enzymes and disrupting cell membrane integrity, leading to bacterial cell death .

Case Study :

A comparative study highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound in antibiotic development .

Antiviral Activity

The compound has also shown promising antiviral properties. It has been tested against several viral strains and demonstrated the ability to inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles .

Case Study :

In vitro studies revealed that this compound effectively inhibited the replication of influenza virus, indicating its potential as an antiviral agent .

Anti-inflammatory Effects

Investigations into the anti-inflammatory properties of this compound suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as interleukin-1β (IL-1β). This action could make it beneficial for treating inflammatory diseases .

Organic Synthesis Applications

In organic chemistry, this compound serves as an important building block for synthesizing novel derivatives with enhanced biological activities. It can be utilized in various reactions such as:

- Suzuki-Miyaura Coupling Reactions : For synthesizing heteroaromatic compounds.

- Nucleophilic Aromatic Substitution Reactions : To introduce different functional groups onto the quinoxaline core .

Wirkmechanismus

The mechanism of action of 7-Bromoquinoxalin-5-ol and its derivatives involves interactions with specific molecular targets. These compounds can inhibit the activity of certain enzymes or receptors, leading to their biological effects. For example, some quinoxaline derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison

Biologische Aktivität

7-Bromoquinoxalin-5-ol is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential as an anticancer and antimicrobial agent. The following sections will explore the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom at the 7-position and a hydroxyl group at the 5-position, contributing to its unique properties.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

Case Study: Cytotoxicity Assays

In a comparative study, this compound was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated that:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.0 | MCF-7 |

| Control (Cisplatin) | 10.0 | MCF-7 |

| Control (5-Fluorouracil) | 20.0 | MCF-7 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. Notably, while the compound displayed moderate activity, it was less potent than standard chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of DNA Synthesis : Molecular docking studies suggest that the compound binds to DNA, disrupting replication processes.

- Induction of Apoptosis : Flow cytometry assays revealed increased apoptosis in treated cells, indicated by Annexin V staining.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Antibacterial Efficacy

The compound was tested against both Gram-positive and Gram-negative bacteria using the disc diffusion method. The results are summarized in the table below:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 13 | 75 |

| Klebsiella pneumoniae | 12 | 100 |

These findings indicate that this compound possesses significant antibacterial properties, particularly against Staphylococcus aureus, a common pathogen associated with infections .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data suggest:

- Absorption : The compound exhibits good solubility in aqueous solutions.

- Metabolism : In vitro studies indicate that it is metabolized primarily in the liver.

- Excretion : Renal excretion is the primary route for clearance from the body.

Toxicity assessments have shown low cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-Bromoquinoxalin-5-ol, and how can reaction conditions be optimized for high purity?

- Methodological Answer : A common approach involves bromination of quinoxalin-5-ol derivatives using brominating agents (e.g., N-bromosuccinimide or Br₂ in controlled environments). Optimization requires monitoring reaction temperature (ideally 0–25°C) and stoichiometry to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Characterization should include -NMR, -NMR, and HPLC-MS to confirm regioselectivity and purity .

Q. How should researchers characterize the structural and electronic properties of this compound to validate its identity?

- Methodological Answer : Combine spectroscopic and computational methods:

- Spectroscopy : -NMR (to identify aromatic protons and bromine-induced deshielding), FT-IR (to confirm hydroxyl and C-Br stretches), and UV-Vis (to study electronic transitions).

- Computational : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict molecular geometry, electrostatic potential surfaces, and bromine’s electronic effects on the quinoxaline ring .

Q. What stability considerations are critical when handling and storing this compound?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidizing agents. Store in amber glass vials under inert gas (argon or nitrogen) at –20°C. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Monitor via HPLC for decomposition products like de-brominated derivatives or quinoxaline oxides .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

- Variable Temperature NMR : Identify conformational changes by acquiring spectra at –40°C to 100°C.

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out impurities .

Q. What experimental design principles apply when studying the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Design a factorial experiment to test variables:

- Catalysts : Pd(PPh₃)₄ vs. PdCl₂(dppf).

- Bases : K₂CO₃ vs. Cs₂CO₃.

- Solvents : DMF vs. THF.

Use Design of Experiments (DoE) software to optimize yield and minimize side reactions. Monitor reaction progress via TLC and isolate products using preparative HPLC .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s electronic properties?

- Methodological Answer : Discrepancies may arise from solvent effects or approximations in DFT functionals.

- Solvent Corrections : Apply the Polarizable Continuum Model (PCM) in simulations.

- Benchmarking : Compare multiple functionals (e.g., M06-2X vs. ωB97XD) against experimental UV-Vis and cyclic voltammetry data.

- Synchrotron Studies : Use X-ray absorption spectroscopy (XAS) to validate electron density distributions .

Q. What strategies are effective for integrating this compound into interdisciplinary studies (e.g., photodynamic therapy or catalysis)?

- Methodological Answer : Collaborate across disciplines to design tailored experiments:

- Photodynamic Therapy : Measure singlet oxygen quantum yields using DPBF (1,3-diphenylisobenzofuran) as a trap.

- Catalysis : Screen catalytic activity in C–H activation reactions under visible light irradiation.

Use mixed-methods research frameworks to triangulate biological efficacy, catalytic turnover, and mechanistic data .

Methodological Notes for Data Reporting

- Reproducibility : Document reaction conditions (e.g., exact stoichiometry, stirring speed) and instrument parameters (e.g., NMR pulse sequences) to enable replication .

- Data Contradictions : Use sensitivity analyses and alternative hypotheses to address outliers, as seen in studies of similar brominated heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.